MitoPBN
Overview
Description
MitoPBN, also known as 4-[4-[[(1,1-Dimethylethyl)-oxidoimino]methyl]phenoxy]butyl]triphenylphosphonium bromide, is a mitochondria-targeted antioxidant. It accumulates in the mitochondria following the generation of a mitochondrial membrane potential by succinate. This compound is particularly effective in inhibiting the activation of mitochondrial uncoupling proteins and trapping hydroxyl and carbon-centered radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MitoPBN involves the conjugation of a spin trap derived from α-phenyl-N-tert-butylnitrone with a lipophilic triphenylphosphonium cation. This process typically includes the following steps:
Formation of the Spin Trap: α-phenyl-N-tert-butylnitrone is synthesized through a reaction involving tert-butylamine and benzaldehyde.
Conjugation with Triphenylphosphonium: The spin trap is then conjugated with triphenylphosphonium bromide through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized by spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
MitoPBN undergoes several types of chemical reactions, including:
Oxidation: this compound traps hydroxyl radicals and carbon-centered radicals, preventing oxidative damage.
Reduction: It inhibits the activation of mitochondrial uncoupling proteins by superoxide.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and other reactive oxygen species.
Reduction Reactions: Conditions typically involve the presence of superoxide and other reactive oxygen species.
Major Products Formed
The major products formed from these reactions include stabilized radicals and inhibited lipid peroxidation products .
Scientific Research Applications
MitoPBN has a wide range of scientific research applications:
Chemistry: Used as a spin trap to study radical formation and oxidative stress.
Biology: Investigates mitochondrial function and oxidative damage.
Medicine: Potential therapeutic agent for diseases involving oxidative stress, such as cardiovascular disorders and diabetes
Industry: Utilized in the development of antioxidant therapies and mitochondrial-targeted drugs
Mechanism of Action
MitoPBN exerts its effects by targeting mitochondria and trapping reactive oxygen species. It inhibits the activation of mitochondrial uncoupling proteins by superoxide and traps hydroxyl and carbon-centered radicals. This prevents lipid peroxidation and oxidative damage within the mitochondria .
Comparison with Similar Compounds
Similar Compounds
MitoQ: Another mitochondria-targeted antioxidant that scavenges free radicals.
MitoVitE: A mitochondria-targeted form of vitamin E.
MitoTempo: A mitochondria-targeted antioxidant that reduces oxidative stress
Uniqueness
MitoPBN is unique in its specific reactivity with carbon-centered radicals and its ability to inhibit mitochondrial uncoupling proteins without reacting with superoxide. This makes it particularly effective in preventing oxidative damage and lipid peroxidation .
Properties
IUPAC Name |
N-tert-butyl-1-[4-(4-triphenylphosphaniumylbutoxy)phenyl]methanimine oxide;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO2P.BrH/c1-33(2,3)34(35)27-28-21-23-29(24-22-28)36-25-13-14-26-37(30-15-7-4-8-16-30,31-17-9-5-10-18-31)32-19-11-6-12-20-32;/h4-12,15-24,27H,13-14,25-26H2,1-3H3;1H/q+1;/p-1/b34-27-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMWLDMVLIVXEF-KWYZZNRTSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=CC1=CC=C(C=C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[O-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=CC=C(C=C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/[O-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37BrNO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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